(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

Asymmetric hydrogenation Enantioselectivity Rhodium catalysis

In solid-phase peptide synthesis, furan-ring degradation under standard acidic TFA conditions can cause 5-15% by-product formation, compromising yield and purity. (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid solves this through its orthogonal Cbz protection, enabling selective hydrogenolytic deprotection under neutral conditions that preserve ring integrity. - Enables D-configured furylalanine incorporation with high enantiomeric excess (up to 93% ee via asymmetric hydrogenation). - Avoids the side reactions seen with Boc (TFA-labile) or Fmoc (piperidine-sensitive) analogs. - Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom synthesis available.

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
Cat. No. B12946597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O
InChIInChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)/t13-/m1/s1
InChIKeyJMANIBVLURMOEJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid: A Chiral Cbz-Furylalanine Building Block for Asymmetric Synthesis


(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a non‑proteinogenic, enantiomerically enriched amino acid derivative belonging to the class of N‑benzyloxycarbonyl (Cbz)‑protected heteroarylalanines. Its structure combines a furan‑2‑yl side chain with the (R)‑configuration, making it a direct building block for the introduction of a D‑configured furylalanine unit into peptides and peptidomimetics. The Cbz group offers orthogonal protection relative to Boc or Fmoc schemes, enabling selective hydrogenolytic deprotection under neutral conditions [1]. The compound has been employed as a substrate or intermediate in catalytic asymmetric hydrogenation, where its enantiomeric enrichment is critical for downstream stereochemical fidelity [2].

Why Generic Substitution of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid Is Not Advisable


Closely related analogs—such as the (S)‑enantiomer, the N‑Boc or N‑Fmoc protected variants, or the furan‑3‑yl regioisomer—differ in ways that directly impact enantioselectivity, stability toward acidic cleavage, and coupling efficiency. For example, the N‑Boc analog cannot be removed by hydrogenolysis, which is essential when the furan ring is sensitive to the TFA used in Boc deprotection [1]. Likewise, switching the protecting group from Cbz to Fmoc exposes the furan moiety to degradation during piperidine‑mediated Fmoc removal, a phenomenon not observed with Cbz hydrogenolysis [2]. Even a regioisomeric shift from furan‑2‑yl to furan‑3‑yl can alter the conformational preference and biological recognition of the resulting peptide . Therefore, generic substitution risks compromising reaction yields, enantiomeric purity, or biological activity.

Quantitative Differentiation of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid from Its Closest Analogs


Enantioselectivity of Asymmetric Hydrogenation: N‑Cbz vs. N‑Boc Protection

In the PROPRAPHOS‑Rh‑catalyzed hydrogenation of furyl‑substituted dehydroamino acid derivatives, the N‑Cbz protected substrate routinely yields the corresponding furylalanine with an enantiomeric excess (ee) within the upper segment of the reported 58–93 % range, whereas N‑Boc analogs tend to cluster toward the lower end of this range [1]. This protective‑group‑dependent variation in ee directly determines the stereochemical purity of the final building block.

Asymmetric hydrogenation Enantioselectivity Rhodium catalysis

Furan-Ring Stability Under Acidic Deprotection: Advantage of Cbz Hydrogenolysis Over Boc/Fmoc Cleavage

During the final TFA‑mediated deprotection of Fmoc‑based (2‑furyl)‑L‑alanine‑containing peptides, the furan ring undergoes partial degradation (approximately 5–15 % by‑product formation depending on scavenger presence), as documented by HPLC and MS analysis [1]. In contrast, the Cbz‑protected derivative allows release of the free amine by catalytic hydrogenolysis, a non‑acidic process that leaves the furan ring intact.

Peptide synthesis Solid-phase synthesis Deprotection stability

Enantiomer Differentiation: (R)‑ vs. (S)‑Cbz‑Furylalanine in Peptide Biological Activity

The (R)‑enantiomer of Cbz‑protected furylalanine (i.e., the D‑configured isomer) is explicitly required for the synthesis of certain non‑ribosomal peptide natural products that incorporate D‑amino acids; the (S)‑enantiomer (CAS 161345‑77‑3) is not a functional substitute in these assemblies . Although a direct head‑to‑head bioactivity comparison for the free amino acid is not publicly available, the absolute configuration is a known determinant for peptide recognition by target proteins.

Stereochemistry Enantiomer Bioactivity

Regioisomeric Differentiation: Furan‑2‑yl vs. Furan‑3‑yl Cbz‑Alanine

The furan‑2‑yl isomer (target compound) and its furan‑3‑yl regioisomer (CAS 161282‑58‑2) differ in the electronic distribution and hydrogen‑bonding capability of the heterocycle; the 2‑yl substitution places the oxygen atom closer to the peptide backbone, which can influence the secondary structure propensity and biological target engagement . In a patent example, only the furan‑2‑yl analog showed meaningful fungicidal activity, whereas the furan‑3‑yl derivative was essentially inactive [1].

Regioisomer Furan positional isomer Molecular recognition

High-Value Application Scenarios for (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid


Synthesis of Enantiomerically Pure D‑Furylalanine for Non‑Ribosomal Peptide Natural Products

When constructing D‑amino‑acid‑containing non‑ribosomal peptides, the (R)‑Cbz‑furylalanine building block provides the correct absolute configuration. The high enantiomeric excess achievable through asymmetric hydrogenation of the corresponding Cbz‑protected dehydro precursor (up to 93 % ee) minimizes the need for post‑synthetic chiral resolution [1].

Solid‑Phase Peptide Synthesis Requiring Acid‑Sensitive Heterocycles

In solid‑phase peptide synthesis where the furan ring is susceptible to TFA‑mediated degradation, the Cbz‑protected furylalanine allows orthogonal deprotection via hydrogenolysis, preserving ring integrity. This strategy avoids the 5–15 % by‑product formation reported for Fmoc/TFA protocols [2].

Structure–Activity Relationship Studies on Furan‑2‑yl vs. Furan‑3‑yl Positional Isomers

Researchers probing the spatial requirements of a furan‑containing pharmacophore can employ the furan‑2‑yl isomer to maintain biological activity, whereas the furan‑3‑yl regioisomer may render the compound inactive, as exemplified in fungicidal SAR studies [3].

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